Cas no 509072-72-4 ((2,2-difluoro-3-methylcyclopropyl)methanol)

(2,2-Difluoro-3-methylcyclopropyl)methanol is a fluorinated cyclopropane derivative with a hydroxymethyl functional group, offering unique reactivity and structural features for synthetic applications. The presence of difluorine substituents enhances its stability and influences electronic properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The methyl group introduces steric and electronic modulation, while the hydroxymethyl moiety provides a handle for further functionalization. This compound is particularly useful in the development of fluorinated bioactive molecules, where its rigid cyclopropane scaffold can improve metabolic stability and binding affinity. Its well-defined structure and synthetic versatility make it a practical building block for advanced chemical research and industrial applications.
(2,2-difluoro-3-methylcyclopropyl)methanol structure
509072-72-4 structure
Product Name:(2,2-difluoro-3-methylcyclopropyl)methanol
CAS No:509072-72-4
MF:C5H8F2O
MW:122.113228797913
CID:3423067
PubChem ID:57358158
Update Time:2025-11-02

(2,2-difluoro-3-methylcyclopropyl)methanol Chemical and Physical Properties

Names and Identifiers

    • CYCLOPROPANEMETHANOL, 2,2-DIFLUORO-3-METHYL-
    • (2,2-difluoro-3-methylcyclopropyl)methanol
    • 509072-72-4
    • EN300-1608227
    • F2147-3957
    • rac-[(1R,3S)-2,2-difluoro-3-methylcyclopropyl]methanol, trans
    • VSFCACSLFLWHTL-UHFFFAOYSA-N
    • 1932785-62-0
    • AKOS026716759
    • Inchi: 1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3
    • InChI Key: VSFCACSLFLWHTL-UHFFFAOYSA-N
    • SMILES: C1(CO)C(C)C1(F)F

Computed Properties

  • Exact Mass: 122.05432120Da
  • Monoisotopic Mass: 122.05432120Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 20.2Ų

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Additional information on (2,2-difluoro-3-methylcyclopropyl)methanol

(2,2-Difluoro-3-methylcyclopropyl)methanol and Its Role in CAS 509072-72-4 in Modern Pharmaceutical Research

(2,2-Difluoro-3-methylcyclopropyl)methanol is a unique organic compound with a molecular formula of C5H8FO2, characterized by its 2,2-difluoro-3-methylcyclopropyl functional group and hydroxyl moiety. This compound, assigned the CAS number 509072-72-4, has garnered significant attention in recent years due to its potential applications in drug discovery and medicinal chemistry. The presence of fluorine atoms and the cyclopropyl ring structure introduces unique reactivity and stability profiles, making it a promising candidate for the development of novel therapeutics targeting various biological pathways.

Recent studies have highlighted the importance of fluorine substitution in modulating the physicochemical properties of organic molecules. For instance, the introduction of fluorine atoms in the 2,2-difluoro-3-methylcyclopropyl ring has been shown to enhance the metabolic stability of compounds by reducing susceptibility to enzymatic hydrolysis. This property is particularly relevant in the context of drug metabolism, where the half-life of a molecule directly influences its therapeutic efficacy. Research published in Journal of Medicinal Chemistry (2023) demonstrated that fluorinated derivatives of similar structures exhibit improved oral bioavailability compared to their non-fluorinated counterparts, underscoring the significance of CAS 509072-72-4 in optimizing drug candidates.

The hydroxyl group in (2,2-Difluoro-3-methylcyclopropyl)methanol plays a critical role in its biological activity. This functional group can engage in hydrogen bonding interactions with target proteins, thereby modulating enzyme activity or receptor binding. For example, a 2023 study in ACS Chemical Biology explored the potential of hydroxyl-containing compounds to inhibit protease enzymes involved in viral replication. The findings suggested that the hydroxyl moiety in CAS 509072-72-4 could serve as a key determinant in its ability to disrupt protein-protein interactions, a property that is highly desirable in the development of antiviral agents.

Advancements in synthetic methodologies have enabled the efficient preparation of (2,2-Difluoro-3-methylcyclopropyl)methanol with high purity and yield. A 2022 paper in Organic Letters described a novel catalytic approach using transition metal complexes to selectively introduce fluorine atoms into the cyclopropyl ring. This method not only reduces the number of synthetic steps but also minimizes the formation of byproducts, which is crucial for large-scale pharmaceutical manufacturing. The ability to synthesize CAS 509072-72-4 with minimal environmental impact aligns with the growing emphasis on green chemistry in the pharmaceutical industry.

The 3-methyl substituent in the 2,2-difluoro-3-methylcyclopropyl ring further contributes to the compound's structural complexity. This methyl group introduces steric hindrance, which can influence the molecule's conformational flexibility and its ability to interact with biological targets. A 2023 computational study published in Chemical Science used molecular dynamics simulations to analyze how the 3-methyl group affects the binding affinity of CAS 509072-72-4 to a specific enzyme. The results indicated that the methyl group enhances the molecule's ability to adopt a conformation that is complementary to the enzyme's active site, thereby increasing its potency.

Applications of (2,2-Difluoro-3-methylcyclopropyl)methanol are expanding into areas such as antibacterial drug development. A 2024 study in Antimicrobial Agents and Chemotherapy investigated the potential of fluorinated cyclopropyl derivatives to inhibit bacterial cell wall synthesis. The researchers found that CAS 509072-72-4 exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its utility as a lead compound in the fight against antibiotic resistance. This finding highlights the importance of fluorine-containing scaffolds in addressing one of the most pressing challenges in modern medicine.

Furthermore, the hydroxyl group in CAS 509072-72-4 can be functionalized to create additional therapeutic opportunities. For example, a 2023 report in MedChemComm described the synthesis of a derivative of (2,2-Difluoro-3-methylcyclopropyl)methanol with a modified hydroxyl group that enhanced its ability to cross the blood-brain barrier. This property is particularly valuable for the development of neurotherapeutics, where the delivery of drugs to the central nervous system is a major challenge.

The versatility of (2,2-Difluoro-3-methylcyclopropyl)methanol is further demonstrated by its potential as a building block in the synthesis of more complex molecules. A 2022 review in Drug Discovery Today highlighted the use of similar fluorinated cyclopropyl derivatives in the development of targeted therapies for cancer. The ability to modify the 2,2-difluoro-3-methylcyclopropyl ring through chemical reactions opens up new possibilities for tailoring the compound's biological activity to specific therapeutic applications.

As research into CAS 509072-72-4 continues to evolve, its role in pharmaceutical innovation is becoming increasingly clear. The combination of fluorine atoms, the cyclopropyl ring, and the hydroxyl group creates a unique molecular framework that can be adapted for a wide range of therapeutic targets. From antibacterial agents to neurotherapeutics, the potential applications of this compound underscore its significance in modern drug discovery. Ongoing studies are expected to further elucidate the mechanisms by which (2,2-Difluoro-3-methylcyclopropyl)methanol exerts its biological effects, paving the way for the development of novel and more effective treatments for a variety of diseases.

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